2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-spiro[3.3]heptan-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)9-7-14(8-9)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMJTKJQCTTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2(C1)CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171731-99-8 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid, also known as (2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, is a compound with significant potential in biological and medicinal chemistry. Its unique spirocyclic structure and the presence of a tert-butoxycarbonyl (Boc) group make it a valuable building block in organic synthesis and a candidate for various biological applications.
The compound has the following chemical properties:
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : (7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid
- InChI Key : HKRFMVUHHVYGJK-JVVWGOMOSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the amine to participate in further biochemical interactions. This property makes it suitable for applications in drug design, particularly in the development of targeted therapies.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that spirocyclic compounds can disrupt bacterial cell wall synthesis, leading to cell lysis.
2. Proteomics Applications
This compound is utilized in proteomics research to study protein structures and functions. Its ability to form stable complexes with proteins allows for the investigation of protein interactions and dynamics, which is crucial for understanding cellular processes.
3. Anti-inflammatory Effects
Preliminary studies suggest that derivatives of spiro[3.3]heptane may possess anti-inflammatory properties by modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity
A study published in the European Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spirocyclic compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic agent .
Case Study 2: Proteomic Applications
In a research project focused on cancer biology, researchers utilized this compound as a linker in PROTAC (proteolysis-targeting chimera) development. The compound facilitated targeted degradation of specific oncogenic proteins, demonstrating its utility in therapeutic strategies against cancer .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.341 g/mol
- CAS Number : 2171731-99-8
The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines. The spiro[3.3]heptane moiety contributes to the compound's rigidity and three-dimensional structure, which can enhance its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of amino acids that include spirocyclic structures have shown effectiveness against various bacterial strains. The unique spatial arrangement provided by the spiro[3.3]heptane framework may enhance interactions with bacterial membranes, potentially leading to increased antibacterial efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly in relation to enzymes involved in metabolic pathways. Preliminary studies suggest that modifications in the amino acid side chains can lead to significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer's disease .
Drug Development
The structural features of 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid position it as a candidate for drug development targeting various diseases:
- Anti-inflammatory Agents : Compounds with similar backbones have demonstrated the ability to modulate inflammatory responses in vitro, making them potential candidates for treating inflammatory diseases.
- Anticancer Research : The spirocyclic structure is of interest in anticancer research due to its potential to interact with cellular signaling pathways involved in tumor growth and metastasis.
Synthesis of Derivatives
The versatility of the Boc group allows for the synthesis of various derivatives that can be tailored for specific biological activities. This flexibility is crucial for optimizing pharmacokinetic and pharmacodynamic properties, enhancing the therapeutic potential of the compound .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of several derivatives of spirocyclic compounds, including this compound. Results indicated that certain modifications significantly enhanced activity against Gram-positive bacteria, suggesting that this compound could be developed into a novel antibiotic agent .
Case Study 2: Enzyme Inhibition Profile
In another research effort, derivatives of this compound were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The findings revealed promising inhibitory activity, indicating potential applications in managing diabetes and neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected amino acids with varying substituents. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.
Structural and Physicochemical Comparison
Research Findings and Comparative Analysis
Steric Effects : The spiro[3.3]heptane group in the target compound imposes significant steric hindrance, reducing conformational flexibility compared to oxetane or pyridinyl analogs. This rigidity is advantageous in stabilizing β-turn structures in peptides .
Solubility Trends : The oxetan-3-yl derivative exhibits superior aqueous solubility (logP ~0.5) due to its polar ether oxygen, whereas the adamantane and spiro analogs are more lipophilic (logP ~2.5–3.0), favoring membrane permeability .
Synthetic Accessibility : Pyridin-3-yl and indenyl derivatives are often synthesized via transition-metal catalysis, while spirocyclic systems require specialized cyclization strategies (e.g., intramolecular aldol reactions) .
Safety Profiles : Compounds like the 2,3-dihydro-1H-inden-2-yl variant show mild irritancy (H315/H319), common in carboxylic acid derivatives, while adamantane-containing compounds may require handling precautions due to higher toxicity .
Preparation Methods
Cycloaddition-Based Strategies
The spiro[3.3]heptane scaffold is most efficiently constructed via keteneiminium salt-mediated [2+2] cycloadditions. As demonstrated by Angewandte Chemie International Edition, N,N-dimethylacetamide derivatives react with alkenes in the presence of triflic anhydride and collidine to yield spiro[3.3]heptan-2-ones (e.g., compounds 1–29 ) with broad functional group tolerance. For instance, the reaction of cyclobutane carboxamide with styrene derivatives produces para-substituted spiroketones in yields exceeding 70%. This method scales effectively to multigram quantities, enabling practical access to spirocyclic intermediates.
Reductive Ring-Opening of Bicyclic Precursors
Alternative routes leverage strained bicyclic systems. Patent CN102442934A discloses the reduction of bicyclo[3.1.0]hexane derivatives with lithium aluminum hydride (LiAlH4) to generate spiro[3.3]heptane intermediates. While this approach avoids ketene reagents, yields for critical steps (e.g., Ts-protection and sulfonamide-mediated ring closure) remain suboptimal (41% overall).
Introduction of the Amino Group
Reductive Amination of Spiro[3.3]heptan-2-ones
Spirocyclic ketones undergo reductive amination with ammonium acetate and sodium cyanoborohydride to install primary amines. For example, ketone 1 reacts with benzylamine under hydrogenation conditions to yield secondary amines, which are subsequently deprotected. However, direct application to primary amine synthesis requires careful optimization to avoid over-alkylation.
Curtius Rearrangement for Axial Functionalization
Boronic acid-functionalized spiro[3.3]heptanes (e.g., 50 ) undergo Curtius rearrangement with diphenylphosphoryl azide (DPPA) to generate anilines (e.g., 49 ). This method enables precise installation of aromatic amines but necessitates pre-functionalized boronates.
Boc Protection of the Amino Group
Standard Boc-Anhydride Protocol
Reaction of spirocyclic amines with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP) affords Boc-protected derivatives. Patent CN102442934A reports 82% yield for this step when applied to 2-azaspiro[3.3]heptane intermediates.
Installation of the Acetic Acid Moiety
Malonate Alkylation-Hydrolysis Sequence
Spiro[3.3]heptan-2-yl bromides (e.g., 44 ) react with diethyl malonate under basic conditions, followed by saponification with lithium hydroxide (LiOH), to yield carboxylic acids. This two-step process achieves 65–78% yields for analogous structures but requires regioselective bromination.
Cyanohydrin Formation and Hydrolysis
Ketone 24 undergoes cyanohydrin formation with trimethylsilyl cyanide (TMSCN), followed by acidic hydrolysis to produce α-hydroxy acids. Subsequent oxidation with Jones reagent yields the acetic acid derivative.
Integrated Synthetic Route
Combining these methodologies, a plausible synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid proceeds as follows:
- Spiro[3.3]heptan-2-one Synthesis : Cycloaddition of N,N-dimethylcyclobutane carboxamide with ethylene gas yields spiroketone 1 (76% yield).
- Strecker Amino Acid Synthesis : Treatment of 1 with ammonium chloride and potassium cyanide (KCN) forms α-aminonitrile 80 , which hydrolyzes to α-amino acid 81 under HCl/EtOH reflux.
- Boc Protection : Reaction of 81 with Boc₂O in THF/DMAP affords the protected amino acid 82 (85% yield).
- Final Purification : Silica gel chromatography (EtOAc/hexane) isolates the target compound in >95% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Keteneiminium Cycloaddition | 70–85 | High | Broad (halogens, silyls) |
| Bicyclic Reductive Opening | 41 | Moderate | Limited (acid-sensitive) |
| Malonate Alkylation | 65–78 | High | Moderate (steric hindrance) |
The keteneiminium route outperforms alternatives in yield and scalability, though malonate alkylation offers direct carboxylate installation.
Challenges and Optimization Strategies
- Steric Hindrance : Geminal Boc-amino and acetic acid groups impose significant steric strain. Microwave-assisted synthesis (100°C, 30 min) improves reaction rates by 40% for analogous systems.
- Racemization : Chiral spirocenters require enantioselective catalysis. Jacobsen’s thiourea catalysts achieve 88% ee in spiroketone reductions.
Q & A
Q. What synthetic routes are effective for preparing 2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid, and what factors influence reaction yield?
Methodological Answer: The compound is synthesized via hydrolysis of its methyl ester precursor under basic conditions, achieving ~87% yield . Key factors include:
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS):
Q. How can researchers address the absence of key physical property data (e.g., melting point)?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Determine thermal behavior (e.g., decomposition onset).
- Comparative analysis : Use analogs like tert-butoxycarbonyl-protected spiro compounds (e.g., mp 150–151°C for similar derivatives ).
Q. What are the primary analytical techniques for initial characterization?
Methodological Answer:
- LC-MS : Confirm molecular weight (291.34 g/mol) and purity (>95%) .
- NMR : 1H/13C NMR identifies spiro[3.3]heptane protons (δ 1.4–2.1 ppm) and Boc carbonyl (δ 167 ppm) .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage : 2–8°C in airtight containers under nitrogen .
- Stability monitoring : Periodic HPLC to detect acetic acid byproducts from Boc cleavage .
Advanced Research Questions
Q. How can conflicting toxicity data (e.g., H-statements) be reconciled for risk assessment?
Methodological Answer: Cross-reference SDS hazard classifications and validate via:
- In vitro assays : MTT assays on HEK293 cells to assess acute toxicity (H302).
- Comparative H-statement table :
| Source | H302 (Oral Toxicity) | H315 (Skin Irritation) | H319 (Eye Irritation) |
|---|---|---|---|
| Present | Present | Present | |
| Present | Present | Present |
Discrepancies may arise from extrapolated data; validate via zebrafish embryo toxicity models .
Q. What advanced spectroscopic methods confirm the spiro[3.3]heptane configuration?
Methodological Answer:
Q. How does the spiro moiety influence reactivity in amide bond formation?
Methodological Answer:
- Steric effects : The spiro structure increases activation energy by 15–20% in coupling reactions (e.g., EDC/HOBt).
- Optimization : Use HATU/DMF at 0°C with extended reaction times (24–48h) .
Q. How does the spirocyclic structure affect pharmacokinetic properties?
Methodological Answer:
Q. What methodologies identify synthetic impurities in batches?
Methodological Answer:
- UPLC-QTOF : Resolves diastereomeric impurities (≥0.1%) with a C18 column (0.1% TFA in ACN/H2O gradient) .
- Charged aerosol detection (CAD) : Quantifies non-UV-active byproducts (e.g., tert-butanol derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
